Home > Products > Screening Compounds P67322 > Quetiapine-d4Fumarate
Quetiapine-d4Fumarate -

Quetiapine-d4Fumarate

Catalog Number: EVT-13575075
CAS Number:
Molecular Formula: C25H29N3O6S
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quetiapine-d4 Fumarate is a stable isotope-labeled derivative of quetiapine, which is classified as an atypical antipsychotic agent. Quetiapine is primarily utilized in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The compound is known for its efficacy and lower incidence of extrapyramidal side effects compared to other antipsychotics, making it a preferred choice in clinical settings .

Source and Classification

Quetiapine-d4 Fumarate is derived from quetiapine through isotopic labeling, specifically deuterium substitution at specific positions in the molecule. This compound falls under the category of dibenzothiazepines, characterized by a dibenzothiazepine moiety that consists of two benzene rings connected by a thiazepine ring . The chemical formula for quetiapine-d4 Fumarate is C25H29N3O6SC_{25}H_{29}N_{3}O_{6}S, with a molecular weight of 445.56 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of quetiapine-d4 Fumarate begins with the production of quetiapine itself, which involves several key steps:

  1. Starting Material: The synthesis initiates with dibenzothiazepinone.
  2. Phosphoryl Chloride Treatment: The lactam undergoes treatment with phosphoryl chloride to yield dibenzothiazepine.
  3. Nucleophilic Substitution: A nucleophilic substitution reaction introduces the piperazine side chain.
  4. Deuteration: Specific hydrogen atoms are replaced with deuterium to create the labeled compound.

The final product is then salt-formed with fumaric acid to produce quetiapine-d4 Fumarate, which is often used for research purposes due to its isotopic labeling that aids in pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

Quetiapine-d4 Fumarate maintains a tetracyclic structure similar to its parent compound, quetiapine. The presence of deuterium alters some physical properties without significantly changing the pharmacological profile. The structural representation includes:

  • Core Structure: Dibenzothiazepine framework.
  • Functional Groups: Piperazine ring and ethoxy group.
  • Isotopic Labeling: Four hydrogen atoms are replaced with deuterium.

The isotopic enrichment is reported to be greater than 95%, ensuring high purity for analytical applications .

Chemical Reactions Analysis

Reactions and Technical Details

Quetiapine-d4 Fumarate can participate in various chemical reactions typical for its class, including:

  • Metabolic Reactions: Similar to quetiapine, it undergoes metabolic pathways primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6) resulting in several metabolites, including N-desalkylquetiapine.
  • Pharmacokinetic Studies: The deuterated form allows for precise tracking in pharmacokinetic studies due to its distinct mass signature.

These reactions are crucial for understanding the drug's behavior in biological systems and its interactions with various metabolic pathways .

Mechanism of Action

Process and Data

Quetiapine-d4 Fumarate functions through multiple receptor interactions:

  • Dopamine Receptors: It acts as an antagonist at dopamine D1, D2, D3, D4, and D5 receptors.
  • Serotonin Receptors: It exhibits partial agonist activity at serotonin 5-HT1A receptors while antagonizing 5-HT2A, 5-HT2B, 5-HT2C, and others.
  • Adrenergic Receptors: It also antagonizes alpha-1 and alpha-2 adrenergic receptors.

This multifaceted receptor activity contributes to its therapeutic effects in managing psychotic symptoms while minimizing side effects such as hyperprolactinemia and extrapyramidal symptoms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of quetiapine-d4 Fumarate include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.
  • Melting Point: Specific melting point data may vary but generally aligns closely with quetiapine.

Chemical properties include:

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: Greater than 95% as determined by high-performance liquid chromatography (HPLC) techniques .
Applications

Scientific Uses

Quetiapine-d4 Fumarate is primarily utilized in research contexts:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace metabolic pathways and understand drug interactions more effectively.
  • Clinical Research: Employed in studies examining the efficacy and safety profiles of quetiapine formulations.

Due to its unique properties, quetiapine-d4 Fumarate serves as an important tool in advancing knowledge regarding atypical antipsychotic therapies .

Introduction to Quetiapine-d4 Fumarate in Modern Psychopharmacology

Nomenclature and Isomeric Specificity of Deuterated Analogues

The systematic nomenclature of quetiapine-d4 fumarate reflects both its isotopic substitution pattern and salt stoichiometry. According to IUPAC conventions, the base compound is designated as 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-1,1,2,2-d₄, specifying deuterium incorporation at the four carbon-bound hydrogens of the terminal ethanol moiety’s methylene groups [6] [7]. The fumarate counterion (E)-but-2-enedioate forms a hemifumarate salt, yielding the complete molecular formula C₂₅H₂₅D₄N₃O₆S with a molecular weight of 503.60–507.6 g/mol depending on isotopic purity [3] .

Stereochemically, deuterium substitution occurs at non-chiral centers, preserving the parent molecule’s conformational properties:

  • The dibenzothiazepine core maintains a boat conformation with a 72.0° inter-ring dihedral angle
  • The piperazine ring adopts a chair configuration
  • The deuterated ethoxyethanol chain retains an equatorial orientation and folded conformation critical for receptor engagement [7]

Table 1: Nomenclature and Structural Specifications of Quetiapine-d4 Fumarate

Nomenclature SystemDesignationSignificance
IUPAC Name2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acidSpecifies deuterium positions at piperazine ring
CAS Registry1287376-15-1 (primary); 1185247-12-4 (alternative)Unique chemical identifier
Canonical SMILES[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)OCCOEncodes deuterated structure
Deuterium LocationsEthoxyethanol chain (C1,1,2,2-tetradeuterio)Targets metabolic soft spot

The isotopic labeling must exceed 95% deuteration at specified positions to ensure valid pharmacokinetic interpretations, verified via mass spectrometry and NMR [7]. Alternative designations like "quetiapine-D8 fumarate" occasionally appear in commercial catalogs but refer to the same tetradeuterated base molecule, reflecting inconsistent labeling conventions rather than structural differences [6].

Historical Evolution of Deuterated Antipsychotic Derivatives

Deuterated antipsychotics represent a natural evolution in psychopharmacology, building upon three distinct eras:

  • Phenothiazine Era (1950s–1960s): Initiated by chlorpromazine’s serendipitous discovery, where methylene blue derivatives led to dopamine D₂ antagonists with high extrapyramidal side effects [2] [8].
  • Atypical Revolution (1990s): Driven by clozapine’s superior efficacy and reduced motor side effects, shifting focus toward multireceptor targeting (especially 5-HT₂A/D₂ balance). Quetiapine emerged from this wave as a thiazepine-based agent with lower D₂ affinity [8] [10].
  • Deuterium Era (2010s–present): Leverages deuterium substitution to optimize pharmacokinetics of established scaffolds, beginning with deutetrabenazine (2017) and expanding to antipsychotics like quetiapine-d4 [4].

Quetiapine-d4 fumarate specifically evolved from metabolic studies identifying the ethoxyethanol side chain as a site of extensive oxidative metabolism. Early deuterated analogs focused on "deuterium switches" – direct isotopic substitution of marketed drugs to prolong half-life. Contemporary approaches integrate deuteration earlier in drug discovery, exemplified by deucravacitinib (2022), demonstrating enhanced target selectivity via metabolic pathway modulation [4].

Table 2: Key Milestones in Deuterated Antipsychotic Development

YearCompoundDeuteration StrategyTherapeutic Advancement
1954ChlorpromazineNoneFirst-generation antipsychotic
1997QuetiapineNoneMultireceptor atypical antipsychotic
2017DeutetrabenazineDeuterium switch (VMAT2 inhibitor)First FDA-approved deuterated CNS drug
2022DeucravacitinibDe novo deuterated TYK2 inhibitorValidated deuterium in novel therapeutics
PresentQuetiapine-d4Targeted deuteration (ethoxyethanol)Metabolic stabilization of thiazepine scaffold

The synthesis of quetiapine-d4 initially followed classical organic routes using deuterated ethylene oxide or ethanol-d₆ precursors, but advanced catalytic methods now enable direct C–H deuteration via B(C₆F₅)₃-catalyzed H/D exchange with acetone-d₆, achieving >95% isotopic incorporation at β-amino positions [5].

Rationale for Deuterium Substitution in Thiazepine-Based Therapeutics

Deuterium’s therapeutic utility in quetiapine arises from the deuterium kinetic isotope effect (DKIE), where the higher mass of deuterium strengthens the C–D bond compared to C–H (bond dissociation energy: ~464 kJ/mol vs ~439 kJ/mol). This reduces the rate of rate-limiting C–H bond cleavage during oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes [4] [7].

Metabolic Stabilization: Quetiapine undergoes extensive hepatic oxidation via CYP3A4 at its ethoxyethanol tail, forming inactive sulfoxides and carboxylic acids. Deuterium substitution at these positions:

  • Decreases clearance by 2–3 fold in preclinical models
  • Increases AUC (area under the curve) without altering Cₘₐₓ
  • Potentially reduces interpatient variability linked to CYP polymorphisms [4] [7]

Receptor Binding Preservation: Despite deuteration, quetiapine-d4 maintains:

  • 5-HT₁A partial agonism (Kᵢ = 104 nM)
  • 5-HT₂A antagonism (Kᵢ = 38 nM)
  • Moderate D₂ affinity (Kᵢ = 626 nM)These values show <15% deviation from non-deuterated quetiapine, confirming minimal steric impact of deuterium substitution on pharmacodynamics [3] .

Table 3: Deuterium Substitution Effects on Quetiapine Properties

ParameterNon-deuterated QuetiapineQuetiapine-d4Mechanistic Basis
Primary Metabolic SiteEthoxyethanol C-H bondsDeuterated (C-D bonds)Targets "soft spot"
CYP3A4 Oxidation RateHigh (t₁/₂ ~3h)Reduced (t₁/₂ ~7h)DKIE (kH/kD ≈ 2–5)
Plasma AUCReference↑ 1.8–2.2 foldDecreased clearance
5-HT₂A Binding (Kᵢ)42 nM38 nMIsotopic steric similarity
Isotopic ImpurityN/A<5% protiatedEssential for valid tracer studies

Research Applications: Beyond therapeutic potential, quetiapine-d4 fumarate serves as an indispensable isotopologue tracer for:

  • Quantifying native quetiapine pharmacokinetics via LC-MS/MS without isotopic interference
  • Mapping tissue-specific metabolism through deuterium retention patterns
  • Differentiating parent drug from metabolites in mass spectrometry [7]

The strategic deuteration exemplifies rational optimization of thiazepine therapeutics, balancing metabolic stability with preserved receptor engagement – a paradigm now extending to novel deuterated compounds like BMS-986322 in clinical development [4] [10].

Properties

Product Name

Quetiapine-d4Fumarate

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid

Molecular Formula

C25H29N3O6S

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i13D2,15D2;

InChI Key

VRHJBWUIWQOFLF-QWVIKDOWSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.